ND1-YL2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C114H189N27O28 |

|---|---|

分子量 |

2385.9 g/mol |

IUPAC 名称 |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C114H189N27O28/c1-60(2)52-78(129-96(154)73(116)34-29-49-121-112(119)120)100(158)125-67(13)94(152)123-65(11)92(150)122-66(12)93(151)124-68(14)95(153)128-79(53-61(3)4)102(160)134-84(56-64(9)10)108(166)141-51-31-37-86(141)109(167)140-50-30-36-85(140)106(164)137-90(69(15)142)107(165)127-76(43-45-88(145)146)98(156)126-75(42-44-87(117)144)99(157)133-83(59-89(147)148)103(161)131-81(55-63(7)8)104(162)138-113(16)46-26-20-18-19-21-27-47-114(17,111(169)136-77(91(118)149)57-71-38-40-72(143)41-39-71)139-105(163)82(58-70-32-23-22-24-33-70)132-101(159)80(54-62(5)6)130-97(155)74(135-110(113)168)35-25-28-48-115/h18-19,38-41,60-70,73-86,90,142-143H,20-37,42-59,115-116H2,1-17H3,(H2,117,144)(H2,118,149)(H,122,150)(H,123,152)(H,124,151)(H,125,158)(H,126,156)(H,127,165)(H,128,153)(H,129,154)(H,130,155)(H,131,161)(H,132,159)(H,133,157)(H,134,160)(H,135,168)(H,136,169)(H,137,164)(H,138,162)(H,139,163)(H,145,146)(H,147,148)(H4,119,120,121)/b19-18-/t65-,66-,67-,68-,69+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,90-,113-,114-/m0/s1 |

InChI 键 |

CWOOYUYOHKVUNB-JLENNFOISA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@]1(CCC/C=C\CCC[C@@](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC(C)C)CC2CCCCC2)(C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)N)O |

规范 SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)NC(C(=O)N1)CCCCN)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N)(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)CC5CCCCC5 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ND1-YL2

For Researchers, Scientists, and Drug Development Professionals

Abstract

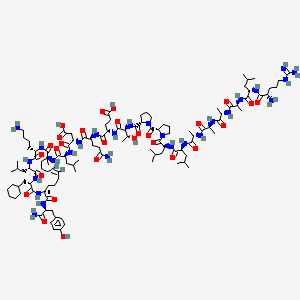

ND1-YL2 is a pioneering peptide-based proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Steroid Receptor Co-activator 1 (SRC-1). As a transcriptional co-activator, SRC-1 is frequently overexpressed in various cancers, where it plays a pivotal role in promoting tumor progression and metastasis. This compound offers a novel therapeutic strategy by hijacking the N-degron pathway to induce the selective ubiquitination and subsequent proteasomal degradation of SRC-1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental protocols utilized for its characterization.

Introduction

Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously intractable drug targets. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and degradation of the target protein. This compound is a first-in-class PROTAC that leverages the N-degron pathway for the selective degradation of SRC-1.

This compound is a chimeric molecule composed of two key functional domains connected by a linker:

-

A stapled peptide (YL2): This component serves as the high-affinity binding ligand for the PAS-B domain of SRC-1.

-

A tetrapeptide motif: This sequence acts as a ligand for the UBR box domain of UBR E3 ligases, which are components of the N-degron pathway.

By simultaneously engaging both SRC-1 and a UBR box-containing E3 ligase, this compound facilitates the formation of a ternary complex, leading to the targeted degradation of SRC-1. This guide will delve into the intricacies of this mechanism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 320 nM | SRC-1 PAS-B domain | [1] |

| Degradation Potency (DC50) | 10 µM | MDA-MB-231 cells | [1] |

| Cellular Activity | |||

| Inhibition of Cell Migration | Significant | MDA-MB-231 cells (in vitro) | [2] |

| Suppression of Metastasis | Significant | MDA-MB-231 xenograft model (in vivo) | [2] |

Mechanism of Action: Signaling Pathway

This compound-mediated degradation of SRC-1 is a multi-step process that hijacks the cellular N-degron pathway. The sequence of events is illustrated in the signaling pathway diagram below.

Caption: this compound mediated degradation of SRC-1 via the N-degron pathway.

Pathway Description:

-

Binding: The YL2 stapled peptide portion of this compound binds to the PAS-B domain of SRC-1, while the tetrapeptide motif binds to the UBR box of a UBR family E3 ubiquitin ligase.

-

Ternary Complex Formation: This dual binding brings SRC-1 and the E3 ligase into close proximity, forming a stable ternary complex.

-

Poly-ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SRC-1, forming a poly-ubiquitin chain.

-

Proteasomal Degradation: The poly-ubiquitinated SRC-1 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the binding affinity of this compound to the SRC-1 PAS-B domain.

Caption: Workflow for Fluorescence Polarization (FP) binding assay.

Protocol:

-

Reagent Preparation:

-

A fluorescently labeled peptide known to bind the SRC-1 PAS-B domain is used as the probe.

-

Recombinant, purified SRC-1 PAS-B domain is prepared.

-

A stock solution of this compound is serially diluted to create a range of concentrations.

-

-

Assay Setup:

-

In a 384-well, low-volume, black plate, add the fluorescent probe and the SRC-1 PAS-B domain at fixed concentrations to all wells.

-

Add the serially diluted this compound or a vehicle control to the wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the this compound concentration.

-

The data is fitted to a competitive binding model to calculate the IC50, which is then converted to the inhibition constant (Ki).

-

In Vitro Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Protocol:

-

Cell Culture:

-

Culture MDA-MB-231 triple-negative breast cancer cells in appropriate media until they reach 70-80% confluency.

-

-

Transwell Setup:

-

Use Transwell inserts with an 8 µm pore size polycarbonate membrane in a 24-well plate.

-

Add serum-free media to the upper chamber and media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Cell Seeding and Treatment:

-

Harvest and resuspend MDA-MB-231 cells in serum-free media.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

Treat the cells in the upper chamber with various concentrations of this compound or a vehicle control.

-

-

Incubation:

-

Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

-

Cell Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

-

Data Analysis:

-

Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect on cell migration.

-

In Vivo Metastasis Assay

This assay evaluates the ability of this compound to suppress tumor metastasis in a living organism.

Caption: Workflow for an in vivo metastasis assay.

Protocol:

-

Cell Line Preparation:

-

Use MDA-MB-231 cells that have been engineered to express a reporter gene, such as luciferase, for non-invasive imaging.

-

-

Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of the human tumor cells.

-

-

Tumor Cell Implantation:

-

Inject a suspension of the reporter-expressing MDA-MB-231 cells into the tail vein of the mice to establish an experimental metastasis model.

-

-

Treatment:

-

Randomly assign the mice to treatment groups.

-

Administer this compound or a vehicle control to the respective groups according to a predetermined dosing schedule.

-

-

Monitoring Metastasis:

-

At regular intervals, perform in vivo bioluminescence imaging to monitor the progression of metastasis. The light emission is proportional to the tumor burden.

-

-

Endpoint Analysis:

-

Perform ex vivo bioluminescence imaging of the organs to quantify metastatic lesions.

-

Tumor tissues can be collected for further analysis, such as western blotting to confirm SRC-1 degradation.

-

Data Analysis:

-

Compare the metastatic burden between the this compound-treated and control groups to assess the anti-metastatic efficacy.

-

Conclusion

This compound represents a significant advancement in the targeted degradation of SRC-1. Its mechanism of action, centered on the recruitment of the N-degron pathway, provides a powerful tool for both basic research into the function of SRC-1 and as a potential therapeutic strategy for cancers dependent on this co-activator. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation. Further optimization of the peptide-based nature of this compound could lead to improved pharmacokinetic properties and clinical translatability.

References

An In-depth Technical Guide to the PROTAC Degrader ND1-YL2: Targeting SRC-1 for Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ND1-YL2, a peptide-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Steroid Receptor Co-activator 1 (SRC-1). SRC-1, also known as Nuclear Receptor Coactivator 1 (NCOA1), is a transcriptional co-activator implicated in cancer progression and metastasis, making it a compelling target for therapeutic intervention.

Core Concepts: Targeting SRC-1 with this compound

This compound is a bifunctional molecule engineered to hijack the cell's natural protein disposal machinery to eliminate SRC-1.[1][2][3] It achieves this through a novel mechanism involving the N-degron pathway. The molecule consists of two key components joined by a linker: a stapled peptide (YL2) that specifically binds to SRC-1, and a tetrapeptide that is recognized by the UBR box domain of E3 ubiquitin ligases.[1][3][4]

Upon introduction into a cellular environment, this compound forms a ternary complex with SRC-1 and an E3 ubiquitin ligase. This induced proximity facilitates the polyubiquitination of SRC-1, marking it for degradation by the proteasome.[1][2][3] This targeted degradation approach offers a powerful alternative to traditional inhibition, as it removes the entire protein from the cell.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity.

| Binding Affinity and Degradation Efficiency | |

| Target | Steroid Receptor Co-activator 1 (SRC-1/NCOA1) |

| Binding Domain | PAS-B domain of SRC-1[1][3] |

| Inhibitor Constant (Ki) | 320 nM[1][3] |

| Degradation Concentration (DC50) | 10 µM in MDA-MB-231 cells[1][3] |

| Chemical and Physical Properties | |

| Molecular Weight | 2385.93 g/mol [1][3] |

| Chemical Formula | C114H189N27O28[1][3] |

| Sequence | RLAAAALLPPTEQDLXKLXXY (with modifications)[1][3] |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to induce the degradation of SRC-1. The following diagram illustrates this process.

Caption: Mechanism of this compound-mediated degradation of SRC-1.

Experimental Workflows

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the key experimental methodologies employed in the characterization of this compound, based on the available literature.

Cell Culture and Drug Treatment

-

Cell Line: MDA-MB-231, a human triple-negative breast cancer cell line, is a relevant model for studying SRC-1's role in metastasis.[1][3]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. This compound is then added to the culture medium at various concentrations and incubated for a specified period (e.g., 24-48 hours) to assess dose-dependent degradation.

Western Blotting for SRC-1 Degradation

-

Purpose: To quantify the levels of SRC-1 protein following treatment with this compound.

-

Procedure:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for SRC-1 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to normalize the protein levels.

-

Cell Migration and Invasion Assays

-

Purpose: To assess the functional consequences of SRC-1 degradation on cancer cell motility.[1][3]

-

Transwell Migration Assay:

-

Cells are pre-treated with this compound or a vehicle control.

-

The treated cells are seeded into the upper chamber of a Transwell insert with a porous membrane.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).

-

After incubation, non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

-

Invasion Assay: This assay is similar to the migration assay, but the Transwell insert is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix. This allows for the assessment of the cells' ability to invade through a biological barrier.

In Vivo Metastasis Studies

-

Purpose: To evaluate the therapeutic potential of this compound in a living organism.[1][3]

-

Animal Model: An orthotopic or tail-vein injection model of metastasis in immunodeficient mice (e.g., nude or SCID mice) using MDA-MB-231 cells is commonly employed.

-

Treatment Regimen: Once tumors are established or after cell injection, mice are treated with this compound or a vehicle control according to a predetermined schedule and dosage.

-

Metastasis Assessment: At the end of the study, the animals are euthanized, and primary tumors and major organs (e.g., lungs, liver) are harvested. Metastatic lesions are quantified through histological analysis or by using bioluminescence imaging if the cancer cells are engineered to express luciferase.

This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches used to validate its function. The targeted degradation of SRC-1 by this compound represents a promising strategy for the development of novel cancer therapeutics.

References

An In-depth Technical Guide to the Structure and Function of the ND1-YL2 Stapled Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ND1-YL2 stapled peptide is a synthetic molecule designed as a proteolysis-targeting chimera (PROTAC) to induce the degradation of the steroid receptor co-activator 1 (SRC-1). SRC-1 is a transcriptional coactivator frequently overexpressed in various cancers, playing a pivotal role in tumor progression and metastasis. This compound represents a novel therapeutic strategy by specifically targeting SRC-1 for ubiquitination and subsequent proteasomal degradation. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of this compound, intended for researchers and professionals in the field of drug discovery and development.

Core Structure and Design of this compound

This compound is a bifunctional molecule comprising three key components: a stapled peptide (YL2) that selectively binds to SRC-1, a tetrapeptide that recruits UBR box E3 ligases, and a linker connecting these two moieties.

-

YL2 Stapled Peptide: The YL2 portion is an alpha-helical peptide engineered to bind with high affinity to the Per-Arnt-Sim (PAS-B) domain of SRC-1. To enhance its helicity, metabolic stability, and cell permeability, the peptide is "stapled" using hydrocarbon linkage. This is achieved by incorporating two non-natural amino acids, (S)-2-(4-pentenyl)alanine, at positions i and i+4 within the peptide sequence. A ruthenium-catalyzed ring-closing metathesis reaction then creates a covalent double bond between the alkenyl side chains of these residues, locking the peptide into its bioactive helical conformation.

-

UBR Box Ligand: The second functional component is a tetrapeptide, RLAA (Arginine-Leucine-Alanine-Alanine), which acts as a ligand for the UBR box, a recognition domain of a specific class of E3 ubiquitin ligases. This sequence mimics an N-degron, a signal for protein degradation.

-

Linker: A flexible linker connects the YL2 stapled peptide to the UBR box ligand, allowing for the proper orientation and formation of a ternary complex between SRC-1, this compound, and the E3 ligase.

The complete amino acid sequence and modifications of this compound are as follows: Sequence: RLAAAALLPPTEQDLXKLXXY Modifications:

-

X at position 16 and X at position 20 are (S)-2-(4-pentenyl)alanine, which are stapled together via a double bond.

-

X at position 19 is Cyclohexylalanine (Cha).

-

The C-terminus (Tyrosine-21) is amidated.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that characterize the biological activity of this compound.

| Parameter | Value | Cell Line | Reference |

| DC₅₀ (SRC-1 Degradation) | 10 µM | MDA-MB-231 | |

| Binding Affinity (Kᵢ) | 320 nM | N/A |

Table 1: Biological Activity of this compound.

| Peptide | % Helicity | Ki (nM) |

| YL2 | Not explicitly stated for YL2 alone in the provided context, but related stapled peptides (YL2-HyT derivatives) show helicities ranging from 45% to 61% | 140 |

Table 2: Properties of the YL2 Stapled Peptide Component and Related Derivatives.[1][2]

Mechanism of Action: The N-Degron Pathway

This compound functions as a PROTAC, hijacking the cell's natural protein disposal system to eliminate SRC-1. The process is initiated by the simultaneous binding of this compound to both SRC-1 and a UBR box-containing E3 ligase, forming a ternary complex. This proximity, induced by the degrader, facilitates the transfer of ubiquitin from the E3 ligase to SRC-1. The polyubiquitinated SRC-1 is then recognized and degraded by the proteasome. This targeted degradation leads to a reduction in the cellular levels of SRC-1, thereby inhibiting its function as a transcriptional coactivator in cancer signaling pathways.[3][4][5]

Experimental Protocols

Stapled Peptide Synthesis (General Protocol)

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by on-resin cyclization.

-

Peptide Chain Assembly: The linear peptide is synthesized on a solid support resin (e.g., Rink Amide resin) using an automated peptide synthesizer. Standard Fmoc-protected amino acids are sequentially coupled. For the incorporation of the non-natural amino acids, (S)-2-(((9H–fluoren-9-yl)methoxy)carbonylamino)-2-methyl-hept-6-enoic acid, and other modified residues like Cyclohexylalanine, extended coupling times and/or double coupling steps may be required to ensure efficient reaction.

-

On-Resin Ring-Closing Metathesis (RCM): Once the full-length peptide is assembled, the resin-bound peptide is treated with a solution of a Grubbs catalyst (e.g., Grubbs first-generation catalyst) in an appropriate solvent like 1,2-dichloroethane (DCE). The catalyst facilitates the formation of a carbon-carbon double bond between the two pentenyl side chains, forming the hydrocarbon staple. The reaction is typically repeated to ensure complete cyclization.[6][7]

-

Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure, specifically the α-helicity, of the stapled peptide.

-

Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of approximately 50 µM.

-

Data Acquisition: CD spectra are recorded at room temperature using a spectropolarimeter. Wavelength scans are typically performed from 190 to 260 nm.

-

Data Analysis: The mean residue ellipticity [θ] is calculated from the raw data. The percentage of α-helicity is then estimated from the [θ] value at 222 nm, a characteristic wavelength for α-helical structures.

Fluorescence Polarization (FP) Competition Assay

This assay is used to quantify the binding affinity of this compound to SRC-1.

-

Reagents:

-

Purified SRC-1 PAS-B domain protein.

-

A fluorescently labeled peptide known to bind SRC-1 (e.g., fluorescein-labeled STAT-6 peptide).

-

A dilution series of the competitor peptide (this compound).

-

-

Procedure: The fluorescently labeled peptide is incubated with the SRC-1 protein, resulting in a high FP signal. Increasing concentrations of this compound are then added to the mixture.

-

Measurement: The FP is measured at each concentration of the competitor. As this compound displaces the fluorescent probe from SRC-1, the FP signal decreases.

-

Data Analysis: The data are plotted as FP signal versus the logarithm of the competitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.[1][4]

Signaling Pathways and Therapeutic Implications

SRC-1 is a master coactivator for numerous transcription factors, including nuclear receptors, and is implicated in various signaling pathways that drive cancer progression. These pathways include those regulating cell proliferation, migration, invasion, and resistance to therapy. By inducing the degradation of SRC-1, this compound effectively downregulates these oncogenic signaling cascades. For instance, in triple-negative breast cancer cell lines like MDA-MB-231, this compound has been shown to inhibit cell migration and suppress metastasis in vivo.[5] The development of SRC-1 degraders like this compound, therefore, represents a promising therapeutic strategy for cancers that are dependent on SRC-1 activity.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the biological functions of SRC-1 and serves as a lead compound for the development of novel anti-cancer therapeutics. While it has demonstrated efficacy in preclinical models, its peptide nature presents challenges, such as metabolic instability in vivo.[2] Future research will likely focus on optimizing the pharmacokinetic properties of this compound, potentially through modifications to the peptide backbone, the linker, or the E3 ligase-recruiting moiety, to enhance its therapeutic potential. The "hydrophobic tagging" strategy, which replaces the E3 ligase binder with a hydrophobic group to induce chaperone-mediated degradation, has already emerged as a promising alternative to improve the stability and cellular activity of YL2-based degraders.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeted Degradation of Transcription Coactivator SRC-1 through the N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

An In-Depth Technical Guide to the Recruitment of UBR Box E3 Ligases by the ND1-YL2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the recruitment of UBR box E3 ligases by the peptide-based PROTAC® (Proteolysis Targeting Chimera) degrader, ND1-YL2. This compound is a synthetic bifunctional molecule designed to induce the targeted degradation of the steroid receptor co-activator 1 (SRC-1), a key transcriptional co-activator implicated in cancer progression and metastasis. This document details the mechanism of action of this compound, focusing on its engagement with SRC-1 and subsequent recruitment of UBR box-containing E3 ligases of the N-degron pathway. Quantitative data on binding affinities and degradation efficacy are presented, along with detailed experimental protocols for the characterization of this degrader. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular processes.

Introduction: The N-Degron Pathway and Targeted Protein Degradation

The N-degron pathway is a crucial cellular mechanism that governs protein stability by recognizing and targeting proteins with specific N-terminal amino acids (N-degrons) for ubiquitination and subsequent degradation by the proteasome.[1] This pathway is mediated by a family of E3 ubiquitin ligases known as N-recognins, which contain a conserved UBR box domain responsible for recognizing these N-degrons.[2][3] In mammals, seven UBR box-containing proteins have been identified (UBR1-7).[4] Among these, UBR1, UBR2, UBR4, and UBR5 are well-characterized N-recognins that play pivotal roles in various cellular processes, including G-protein signaling, apoptosis, and mitochondrial quality control.[3][5]

Targeted protein degradation has emerged as a powerful therapeutic strategy that co-opts the cell's natural protein disposal systems to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that serve as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and degradation of the target.[6] this compound is a novel peptide-based degrader that specifically targets SRC-1 for degradation by recruiting UBR box E3 ligases.

The this compound Degrader: Mechanism of Action

This compound is a chimeric molecule composed of two key functional moieties connected by a linker:

-

YL2 Peptide: A stapled peptide that specifically binds to the Per-Arnt-Sim (PAS-B) domain of SRC-1.

-

ND1 Peptide: A tetrapeptide that mimics a type 1 N-degron, enabling it to bind to the UBR box of N-recognins.

The recruitment process unfolds through a "ternary complex" formation, a hallmark of PROTAC-mediated degradation:

-

Target Engagement: The YL2 portion of this compound binds to the PAS-B domain of SRC-1.

-

E3 Ligase Recruitment: The ND1 moiety of the same this compound molecule recruits a UBR box-containing E3 ligase (e.g., UBR1, UBR2, UBR4, or UBR5).[7]

-

Ternary Complex Formation: This results in the formation of a transient SRC-1—this compound—UBR box E3 ligase ternary complex.

-

Ubiquitination: Within this complex, the recruited E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SRC-1.

-

Proteasomal Degradation: The polyubiquitinated SRC-1 is then recognized and degraded by the 26S proteasome.

This catalytic process allows a single molecule of this compound to induce the degradation of multiple SRC-1 molecules.

Quantitative Data

The efficacy of this compound has been characterized by several key quantitative parameters.

| Parameter | Value | Cell Line / Conditions | Reference |

| DC50 (SRC-1 Degradation) | 10 µM | MDA-MB-231 (triple-negative breast cancer) | |

| Ki (this compound binding to SRC-1 PAS-B) | 320 nM | In vitro | |

| Kd (Arg-peptide binding to UBR box) | ~3.4 µM | Surface Plasmon Resonance | [8] |

-

DC50: The half-maximal degradation concentration, representing the concentration of this compound required to degrade 50% of the cellular SRC-1 protein.

-

Ki: The inhibition constant, indicating the binding affinity of this compound to its target protein, SRC-1.

-

Kd: The dissociation constant, reflecting the binding affinity of a representative N-degron peptide to the UBR box.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the recruitment of UBR box E3 ligases by this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This protocol aims to confirm the formation of the SRC-1—this compound—UBR E3 ligase ternary complex in cells.

Materials:

-

MDA-MB-231 cells

-

This compound degrader

-

MG132 (proteasome inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-SRC-1 antibody (for immunoprecipitation)

-

Antibodies against UBR1, UBR2, UBR4, UBR5 (for Western blotting)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Culture MDA-MB-231 cells to 70-80% confluency. Treat the cells with 10 µM this compound and 10 µM MG132 for 4-6 hours. The inclusion of MG132 is crucial to prevent the degradation of the ternary complex components.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in non-denaturing lysis buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Immunoprecipitation: Incubate the clarified lysate with an anti-SRC-1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with primary antibodies against a UBR box E3 ligase (e.g., anti-UBR1) and anti-SRC-1 as a positive control. Visualize the protein bands using an appropriate secondary antibody and chemiluminescence detection system. A band corresponding to the UBR E3 ligase in the this compound treated sample will confirm the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of SRC-1 in a cell-free system to demonstrate that the this compound-recruited E3 ligase is active.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human ubiquitin

-

Recombinant UBR box E3 ligase (e.g., UBR1)

-

Recombinant SRC-1 protein

-

This compound degrader

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Anti-SRC-1 antibody

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, UBR E3 ligase, and SRC-1 in the ubiquitination reaction buffer.

-

Degrader Addition: Add this compound to the experimental tubes. Use a vehicle control (e.g., DMSO) for the negative control.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe one membrane with an anti-SRC-1 antibody and another with an anti-ubiquitin antibody.

-

Interpretation: The appearance of higher molecular weight bands (a "ladder") of SRC-1 in the lane containing this compound indicates polyubiquitination. These bands should also be recognized by the anti-ubiquitin antibody.

Fluorescence Polarization (FP) Assay for Binding Affinity

This biophysical assay measures the binding affinity between this compound and SRC-1, and between the ND1 peptide and the UBR box domain.

Materials:

-

Fluorescently labeled ND1 peptide (e.g., with FITC or TAMRA)

-

Recombinant UBR box domain of an E3 ligase (e.g., UBR1)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

384-well black, low-binding microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Preparation: Prepare a serial dilution of the UBR box protein in the assay buffer.

-

Assay Plate Setup: In each well of the microplate, add a fixed concentration of the fluorescently labeled ND1 peptide.

-

Titration: Add the serially diluted UBR box protein to the wells. Include wells with only the fluorescent peptide as a control for minimum polarization and wells with a saturating concentration of the protein for maximum polarization.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: Plot the change in millipolarization (mP) as a function of the UBR box protein concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd). A similar protocol can be used to measure the binding of a fluorescently labeled YL2 peptide to the SRC-1 protein.

Signaling Pathways and Cellular Consequences

The degradation of SRC-1 by this compound has significant downstream effects on cellular signaling, particularly in the context of cancer. SRC-1 is a co-activator for numerous transcription factors, including nuclear receptors like the estrogen receptor, and is involved in pathways promoting cell migration, invasion, and metastasis.

By inducing the degradation of SRC-1, this compound has been shown to:

-

Inhibit the migration of MDA-MB-231 triple-negative breast cancer cells in vitro.

-

Suppress metastasis of these cells in vivo.

The recruitment of UBR box E3 ligases by this compound therefore represents a promising strategy for targeting the oncogenic functions of SRC-1.

Conclusion

The this compound degrader exemplifies the potential of targeted protein degradation as a therapeutic modality. By hijacking the N-degron pathway through the recruitment of UBR box E3 ligases, this compound effectively induces the degradation of the "undruggable" transcriptional co-activator SRC-1. The methodologies outlined in this guide provide a framework for the characterization of this compound and similar degraders, facilitating further research and development in this exciting field. The continued exploration of the diverse family of E3 ligases and the design of novel recruitment moieties will undoubtedly expand the scope and applicability of this powerful technology.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Signaling Pathways Regulated by UBR Box-Containing E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Substrate Recognition Domains of the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the PI3K/AKT/mTOR Pathway in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in TNBC, playing a crucial role in cell proliferation, survival, and therapeutic resistance.[3][4][5] This hyperactivity, often driven by mutations in PIK3CA or loss of the tumor suppressor PTEN, presents a prime therapeutic target.[3] This guide provides an in-depth technical overview of targeting this pathway, with a specific focus on the ATP-competitive AKT inhibitor, Ipatasertib. We will delve into its mechanism of action, summarize key quantitative data from clinical trials, provide detailed experimental protocols for preclinical evaluation, and visualize the core signaling pathways and experimental workflows.

The PI3K/AKT/mTOR Signaling Pathway in TNBC

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] In TNBC, this pathway is dysregulated in a significant portion of tumors, contributing to their aggressive phenotype.[3][4] The cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2.

Activated AKT is a central node in the pathway, phosphorylating a multitude of downstream substrates to promote cell survival by inhibiting apoptosis and stimulating cell cycle progression and protein synthesis, largely through the activation of mTORC1.[3] Common alterations in TNBC that lead to the hyperactivation of this pathway include activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) and loss of function of the PTEN tumor suppressor, which normally antagonizes PI3K signaling by dephosphorylating PIP3.[3]

Mechanism of Action: Ipatasertib

Ipatasertib (GDC-0068) is a highly selective, oral, small-molecule ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[6][7][8] By binding to the ATP-binding pocket of AKT, Ipatasertib prevents its phosphorylation and subsequent activation, thereby blocking downstream signaling.[6][9] Preclinical studies have demonstrated that Ipatasertib can inhibit the growth of cancer cell lines with activating alterations in the PI3K/AKT pathway.[8] Furthermore, a synergistic effect has been observed when combining Ipatasertib with taxane-based chemotherapy, as chemotherapy can induce a pro-survival response through AKT activation.[6][10]

Quantitative Data Presentation

The clinical efficacy of Ipatasertib in combination with paclitaxel has been evaluated in metastatic TNBC through the Phase II LOTUS and Phase III IPATunity130 trials. Below is a summary of the key findings from these studies.

Table 1: Efficacy of Ipatasertib plus Paclitaxel in the Phase II LOTUS Trial

| Patient Population | Endpoint | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (95% CI) | p-value |

| Intent-to-Treat (ITT) (n=124) | Median PFS | 6.2 months[7][11] | 4.9 months[7][11] | 0.60 (0.37-0.98)[6][7] | 0.037[7] |

| Median OS | 25.8 months[12][13] | 16.9 months[12][13] | 0.80 (0.50-1.28)[12] | Not Significant[13] | |

| ORR | 40%[6][11] | 32%[6][11] | - | - | |

| PIK3CA/AKT1/PTEN-altered (n=42) | Median PFS | 9.0 months[6][11] | 4.9 months[6][11] | 0.44 (0.20-0.99)[6] | 0.041[14] |

| Median OS | 25.8 months[12] | 22.1 months[12] | 1.13 (N/A)[12] | - | |

| ORR | 50%[15] | 44%[15] | - | - | |

| PTEN-low (n=48) | Median PFS | 6.2 months[7] | 3.7 months[7] | 0.59 (0.26-1.32)[7] | 0.18[7] |

| Median OS | 23.1 months[12] | 15.8 months[12] | 0.83 (N/A)[12] | - | |

| ORR | 48%[15] | 26%[15] | - | - |

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; CI: Confidence Interval.

Table 2: Efficacy of Ipatasertib plus Paclitaxel in the Phase III IPATunity130 Trial (PIK3CA/AKT1/PTEN-altered population)

| Patient Population | Endpoint | Ipatasertib + Paclitaxel (n=168) | Placebo + Paclitaxel (n=87) | Hazard Ratio (95% CI) | p-value |

| PIK3CA/AKT1/PTEN-altered | Median PFS | 7.4 months[1][16] | 6.1 months[1][16] | 1.02 (0.71-1.45)[1][16] | 0.9237[17] |

| Median OS | 24.4 months[16] | 24.9 months[16] | 1.08 (0.73-1.58)[16] | Not Significant[16] | |

| ORR | 39%[1] | 35%[1] | - | - |

While the Phase II LOTUS trial showed promising results, particularly in the biomarker-selected population, the Phase III IPATunity130 trial did not meet its primary endpoint of a statistically significant improvement in PFS in patients with PIK3CA/AKT1/PTEN-altered advanced TNBC.[1][16]

Experimental Protocols

This section provides an overview of key methodologies for the preclinical evaluation of AKT inhibitors in TNBC research.

Cell Viability Assay (MTT/WST-1 Assay)

Objective: To determine the cytotoxic effect of an AKT inhibitor on TNBC cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the AKT inhibitor (e.g., Ipatasertib at 0.001 to 100 µM) for a specified duration (e.g., 72 hours).

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot Analysis for AKT Pathway Inhibition

Objective: To assess the effect of an AKT inhibitor on the phosphorylation status of AKT and downstream targets.

Protocol:

-

Treat TNBC cells with the AKT inhibitor at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-50 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473 and Thr308), total AKT, and downstream targets (e.g., phospho-GSK-3β, phospho-S6 ribosomal protein), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[18]

Orthotopic Xenograft Mouse Model of TNBC

Objective: To evaluate the in vivo efficacy of an AKT inhibitor on tumor growth.

Protocol:

-

Subcutaneously or orthotopically inject TNBC cells (e.g., 1 x 10⁶ MDA-MB-231 cells) into the mammary fat pad of immunodeficient mice (e.g., nude or SCID mice).

-

Monitor tumor growth by measuring tumor volume regularly with calipers.

-

Once tumors reach a specified volume (e.g., 80-100 mm³), randomize the mice into treatment and control groups.

-

Administer the AKT inhibitor (e.g., Ipatasertib) and/or chemotherapy (e.g., paclitaxel) according to the desired dosing schedule.

-

Continue to monitor tumor volume and body weight.

-

At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC) for PTEN Expression

Objective: To assess the expression level of PTEN in tumor tissue.

Protocol:

-

Fix formalin-fixed, paraffin-embedded (FFPE) tumor sections on slides.

-

Perform antigen retrieval using a high pH target retrieval solution.

-

Block endogenous peroxidase activity.

-

Incubate the sections with a primary antibody against PTEN (e.g., clone 6H2.1) at an optimized dilution (e.g., 1:100).[1][3]

-

Incubate with a labeled polymer-HRP secondary antibody.

-

Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.

-

Score the staining based on intensity and the percentage of positive tumor cells.

Transwell Migration Assay

Objective: To assess the effect of an AKT inhibitor on the migratory capacity of TNBC cells.

Protocol:

-

Seed serum-starved TNBC cells in the upper chamber of a Transwell insert (8 µm pore size).

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Include the AKT inhibitor in both the upper and lower chambers at the desired concentration.

-

Incubate for a specified period (e.g., 20-24 hours).

-

Fix and stain the cells that have migrated to the underside of the membrane with crystal violet.

-

Count the migrated cells in several fields of view under a microscope.

Colony Formation Assay

Objective: To evaluate the effect of an AKT inhibitor on the long-term proliferative capacity and survival of TNBC cells.

Protocol:

-

Treat TNBC cells with the AKT inhibitor for a specified duration.

-

Seed a low density of surviving cells (e.g., 1000-1500 cells/well) in 6-well plates.

-

Culture the cells for 10-14 days, replacing the medium as needed.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically defined as clusters of >50 cells).

Mandatory Visualizations

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of Ipatasertib on AKT.

Caption: A generalized workflow for the preclinical assessment of AKT inhibitors in TNBC research.

References

- 1. Optimal protocol for PTEN immunostaining; role of analytical and preanalytical variables in PTEN staining in normal and neoplastic endometrial, breast, and prostatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transwell migration assay [bio-protocol.org]

- 3. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mouse xenograft model [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. themoonlight.io [themoonlight.io]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Development of targeted therapy therapeutics to sensitize triple-negative breast cancer chemosensitivity utilizing bacteriophage phi29 derived packaging RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 16. Co-targeting triple-negative breast cancer cells and endothelial cells by metronomic chemotherapy inhibits cell regrowth and migration via downregulation of the FAK/VEGFR2/VEGF axis and autophagy/apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

The Discovery and Development of ND1-YL2: A Stapled Peptide PROTAC for Targeted Degradation of SRC-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, mechanism of action, and preclinical development of ND1-YL2, a first-in-class, peptide-based Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of Steroid Receptor Co-activator 1 (SRC-1). Aberrant SRC-1 activity is strongly linked to cancer progression and metastasis, making it a compelling therapeutic target. This compound is a novel PROTAC that utilizes the N-degron pathway for its mechanism of action, offering a distinct approach to targeted protein degradation. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Steroid Receptor Co-activator 1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a transcriptional co-activator that plays a critical role in mediating the transcriptional activity of nuclear hormone receptors and other transcription factors. Elevated levels and activity of SRC-1 have been implicated in the progression and metastasis of various cancers, including breast cancer. Consequently, the development of therapeutic agents that can effectively inhibit SRC-1 function is of significant interest.

This compound is a peptide-based PROTAC designed for the targeted degradation of SRC-1. It is composed of a stapled peptide, YL2, which serves as the SRC-1 binding ligand, connected via a linker to a tetrapeptide that is recognized by the UBR box domain of E3 ubiquitin ligases. This bifunctional design allows this compound to recruit the cellular protein degradation machinery to SRC-1, leading to its ubiquitination and subsequent degradation by the proteasome through the N-degron pathway.

This guide provides a detailed account of the discovery and preclinical evaluation of this compound, including its mechanism of action, key quantitative data, and the experimental methodologies used to characterize this novel PROTAC.

Mechanism of Action

This compound functions by hijacking the N-degron pathway, a subset of the ubiquitin-proteasome system, to induce the degradation of SRC-1. The mechanism can be summarized in the following steps:

-

Binding to SRC-1: The stapled peptide component of this compound, YL2, selectively binds to the PAS-B domain of SRC-1.

-

Recruitment of E3 Ligase: The tetrapeptide portion of this compound binds to the UBR box domain of a UBR family E3 ubiquitin ligase.

-

Ternary Complex Formation: The binding of this compound to both SRC-1 and the E3 ligase facilitates the formation of a ternary complex, bringing the E3 ligase in close proximity to SRC-1.

-

Polyubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to SRC-1, leading to its polyubiquitination.

-

Proteasomal Degradation: The polyubiquitinated SRC-1 is recognized and subsequently degraded by the 26S proteasome.

This targeted degradation of SRC-1 leads to the downregulation of its downstream target genes, which are involved in cell migration and invasion.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Binding Affinity and Degradation Efficacy

| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | SRC-1 (PAS-B domain) | Fluorescence Polarization | - | Ki | 320 nM | [1] |

| This compound | SRC-1 | Western Blot | MDA-MB-231 | DC50 | 10 µM | [1] |

Table 2: In Vitro and In Vivo Anti-metastatic Effects

| Treatment | Assay Type | Cell Line/Model | Effect | Quantitative Result | Reference |

| This compound | Cell Migration Assay | MDA-MB-231 | Inhibition of cell migration | Significant reduction in wound closure | [1] |

| This compound | In vivo Metastasis Model | MDA-MB-231 Xenograft | Suppression of lung metastasis | Significant decrease in metastatic nodules | [1] |

Experimental Protocols

Synthesis of this compound

This compound is a stapled peptide-based PROTAC. The synthesis involves solid-phase peptide synthesis (SPPS) of the YL2 peptide with incorporated non-natural amino acids for stapling, followed by solution-phase conjugation to the UBR box-binding tetrapeptide via a linker.

Protocol for Stapled Peptide (YL2) Synthesis:

-

Peptide Synthesis: The YL2 peptide is synthesized on a rink amide resin using standard Fmoc-based SPPS chemistry. Non-natural amino acids with olefinic side chains are incorporated at the desired positions for stapling.

-

Ring-Closing Metathesis (RCM): The resin-bound peptide is treated with a Grubbs' first-generation catalyst in dichloroethane to induce RCM and form the hydrocarbon staple.

-

Cleavage and Deprotection: The stapled peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: The crude stapled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for this compound Conjugation:

-

The purified stapled YL2 peptide is reacted with a linker molecule possessing an activated ester.

-

The resulting product is then conjugated to the N-terminus of the UBR box-binding tetrapeptide.

-

The final this compound conjugate is purified by RP-HPLC.

Cell Culture

The human triple-negative breast cancer cell line, MDA-MB-231, is used for the in vitro evaluation of this compound.

-

Culture Medium: MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for SRC-1 Degradation

-

Cell Treatment: MDA-MB-231 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with various concentrations of this compound or vehicle control (DMSO) for the indicated times.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against SRC-1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Fluorescence Polarization (FP) Assay for Binding Affinity

-

Reagents: A fluorescently labeled peptide corresponding to the SRC-1 binding motif of a known interaction partner is used as the probe. Recombinant PAS-B domain of SRC-1 is used as the protein.

-

Assay Buffer: The assay is performed in a suitable buffer (e.g., phosphate-buffered saline with 0.01% Tween 20).

-

Procedure:

-

A fixed concentration of the fluorescent probe is mixed with increasing concentrations of the SRC-1 PAS-B domain in a black microplate.

-

For competitive binding, a fixed concentration of the fluorescent probe and SRC-1 PAS-B domain are incubated with increasing concentrations of this compound.

-

The plate is incubated at room temperature to reach equilibrium.

-

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: The binding affinity (Kd or Ki) is determined by fitting the data to a suitable binding isotherm model.

In Vitro Cell Migration (Wound Healing) Assay

-

Cell Seeding: MDA-MB-231 cells are grown to a confluent monolayer in a 6-well plate.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing this compound or vehicle control.

-

Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to assess cell migration.

In Vivo Metastasis Study

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Cell Implantation: MDA-MB-231 cells, engineered to express a reporter gene such as luciferase, are injected into the mammary fat pad of the mice.

-

Tumor Growth Monitoring: Primary tumor growth is monitored over time.

-

Treatment: Once tumors are established, mice are treated with this compound or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection).

-

Metastasis Assessment: Metastasis to distant organs, typically the lungs, is monitored using in vivo imaging systems (for luciferase-expressing cells) and confirmed by histological analysis of the lungs at the end of the study.

Limitations and Future Directions

While this compound demonstrated promising preclinical activity, it exhibited instability in mice, which could limit its therapeutic potential. This led to the development of next-generation degraders, such as YL2-HyT6, which utilizes a hydrophobic tagging strategy to improve metabolic stability and cell permeability. Future research will likely focus on optimizing the pharmacokinetic properties of SRC-1 degraders to enhance their in vivo efficacy and clinical translatability.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against SRC-1. As a first-in-class stapled peptide PROTAC utilizing the N-degron pathway, it has provided valuable proof-of-concept for the degradation of this challenging cancer target. The in-depth data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. The insights gained from the study of this compound are paving the way for the development of more robust and clinically viable SRC-1 degraders for the treatment of metastatic cancers.

References

ND1-YL2 as a Chemical Probe for SRC-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator implicated in the progression and metastasis of various cancers. Its role in mediating a wide range of signaling pathways makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of ND1-YL2, a potent and specific peptide-based chemical probe designed for the targeted degradation of SRC-1. This compound operates through the Proteolysis Targeting Chimera (PROTAC) technology, offering a powerful tool to investigate the biological functions of SRC-1 and explore its therapeutic potential. This document details the mechanism of action, quantitative biochemical and cellular activity, and relevant experimental protocols for the utilization of this compound.

Introduction to this compound

This compound is a bifunctional molecule designed to specifically induce the degradation of SRC-1. It is a peptide-based PROTAC that consists of two key moieties connected by a linker:

-

A stapled peptide (YL2): This component is a high-affinity ligand that selectively binds to the Per-Arnt-Sim (PAS) B domain of SRC-1. The "stapling" refers to a chemical brace that locks the peptide in its bioactive alpha-helical conformation, enhancing its binding affinity, proteolytic resistance, and cell permeability.

-

A tetrapeptide ligand: This peptide sequence is designed to recruit the UBR box, a component of the N-recognin E3 ubiquitin ligase complex.

By simultaneously binding to both SRC-1 and the UBR box, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of SRC-1 and its subsequent degradation by the proteasome via the N-degron pathway.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

| Parameter | Value | Assay Method | Cell Line | Reference |

| DC₅₀ | 10 μM | Western Blot | MDA-MB-231 | [1][2] |

| Binding Affinity | ||||

| Kᵢ (for SRC-1 PAS-B domain) | 320 nM | Fluorescence Polarization | N/A | [1][2] |

Table 1: Cellular and Biochemical Activity of this compound

Mechanism of Action and Signaling Pathways

This compound leverages the cell's natural protein disposal system to achieve targeted degradation of SRC-1. The mechanism involves the N-degron pathway, a subset of the ubiquitin-proteasome system.

Figure 1. Mechanism of this compound-mediated SRC-1 degradation.

SRC-1 is a key regulator of transcription and is involved in numerous signaling pathways that drive cancer progression and metastasis. By degrading SRC-1, this compound can modulate these pathways.

Figure 2. SRC-1 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) of the individual peptide components, followed by conjugation. While the precise, proprietary protocol for this compound is not publicly available, a general workflow can be outlined based on standard methods for synthesizing stapled peptides and PROTACs.

Figure 3. General synthetic workflow for this compound.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Grubbs' catalyst (for stapling)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagents (e.g., piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

HPLC system for purification

General Procedure:

-

Solid-Phase Peptide Synthesis (SPPS): The linear sequences for the YL2 stapled peptide precursor and the UBR box-binding tetrapeptide are synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS chemistry.

-

Peptide Stapling (for YL2): For the YL2 peptide, olefin-bearing unnatural amino acids are incorporated at the desired positions during SPPS. On-resin ring-closing metathesis is then performed using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the hydrocarbon staple.

-

Cleavage and Deprotection: The peptides are cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conjugation: The purified YL2 stapled peptide and the UBR box-binding tetrapeptide are conjugated via a suitable linker. This is typically achieved through standard bioconjugation chemistry, such as amide bond formation between a carboxyl group on one peptide and an amino group on the other.

-

Final Purification: The final this compound conjugate is purified by RP-HPLC to ensure high purity. The product is characterized by mass spectrometry and analytical HPLC.

Western Blot for SRC-1 Degradation

Objective: To quantify the dose-dependent degradation of SRC-1 in cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-SRC-1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SRC-1 and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the SRC-1 band intensity to the loading control. Calculate the percentage of SRC-1 degradation relative to the vehicle-treated control. The DC₅₀ value is the concentration of this compound that results in 50% degradation of SRC-1.

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the SRC-1 PAS-B domain.

Materials:

-

Purified recombinant SRC-1 PAS-B domain

-

This compound

-

A fluorescently labeled peptide known to bind the SRC-1 PAS-B domain (fluorescent tracer)

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

384-well black, low-volume microplates

-

A plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup:

-

Prepare a solution of the SRC-1 PAS-B domain and the fluorescent tracer in the assay buffer at concentrations optimized for a stable and significant polarization signal.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Competition Reaction:

-

In a 384-well plate, add the SRC-1 PAS-B domain/fluorescent tracer mix to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentration and Kₔ of the fluorescent tracer.

-

Cell Migration Assay (Boyden Chamber/Transwell Assay)

Objective: To assess the effect of this compound on the migratory capacity of MDA-MB-231 cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Transwell inserts (e.g., 8 µm pore size)

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for 24 hours before the assay.

-

Assay Setup:

-

Place transwell inserts into the wells of a 24-well plate.

-

Add medium containing the chemoattractant to the lower chamber.

-

Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 12-24 hours).

-

Staining and Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Wash the inserts and allow them to air dry.

-

Visualize and count the migrated cells in several random fields under a microscope.

-

-

Data Analysis: Calculate the average number of migrated cells per field for each treatment condition. Express the results as a percentage of the migration observed in the vehicle-treated control group.

Selectivity Profile

A critical aspect of a chemical probe is its selectivity for the target protein over other related proteins. While this compound was designed for SRC-1, its selectivity against other members of the p160 steroid receptor coactivator family, such as SRC-2 (NCOA2) and SRC-3 (NCOA3), is an important consideration for interpreting experimental results. Detailed quantitative data on the comparative degradation of SRC family members by this compound is not extensively available in the public domain. However, the design of this compound is based on the YL2 peptide, which has been shown to have high selectivity for the PAS-B domain of SRC-1. Researchers using this probe should ideally perform their own selectivity profiling by Western blot to assess its effects on SRC-2 and SRC-3 levels in their specific cellular context.

In Vivo Applications

This compound has been shown to be active in vivo, suppressing metastasis of MDA-MB-231 cells in xenograft models. A general protocol for such a study is outlined below.

Objective: To evaluate the effect of this compound on tumor metastasis in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

MDA-MB-231 cells (luciferase-expressing for bioluminescence imaging)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Bioluminescence imaging system and luciferin substrate

Procedure:

-

Tumor Cell Implantation: Inoculate mice with MDA-MB-231-luc cells, for example, via tail vein injection to establish a lung metastasis model.

-

Treatment: Once tumors are established (as monitored by bioluminescence imaging), randomize the mice into treatment and control groups. Administer this compound or vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal injection daily or every other day).

-

Monitoring Tumor Progression: Monitor tumor growth and metastasis regularly using bioluminescence imaging. Quantify the bioluminescent signal in the metastatic sites (e.g., lungs).

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the metastatic tissues (e.g., lungs). Perform histological analysis (e.g., H&E staining) to confirm and quantify the metastatic burden. Immunohistochemistry for SRC-1 can also be performed to confirm target degradation in the tumor tissue.

-

Data Analysis: Compare the metastatic burden (bioluminescence signal, number, and size of metastatic nodules) between the this compound-treated and vehicle-treated groups.

Conclusion